molecular formula C14H20N4O2 B7497965 N,N-dimethyl-4-(6-methylpyridine-3-carbonyl)piperazine-1-carboxamide

N,N-dimethyl-4-(6-methylpyridine-3-carbonyl)piperazine-1-carboxamide

Cat. No.: B7497965
M. Wt: 276.33 g/mol
InChI Key: NHAASUVARQYPCM-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(6-methylpyridine-3-carbonyl)piperazine-1-carboxamide, also known as DMCM, is a chemical compound that has been extensively studied for its potential use in scientific research. DMCM belongs to the class of piperazine derivatives, which are known for their various biological activities.

Mechanism of Action

N,N-dimethyl-4-(6-methylpyridine-3-carbonyl)piperazine-1-carboxamide acts as a selective antagonist of the GABA(A) receptor, which means that it binds to the receptor and prevents the inhibitory effects of GABA. This leads to an increase in neuronal excitability and can result in seizures and other neurological symptoms. This compound has also been shown to have some agonist activity at the GABA(A) receptor, which can lead to sedation and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, depending on the dose and duration of exposure. At low doses, this compound can produce sedation and anxiolytic effects, while at higher doses, it can cause seizures and other neurological symptoms. This compound has also been shown to affect the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine.

Advantages and Limitations for Lab Experiments

N,N-dimethyl-4-(6-methylpyridine-3-carbonyl)piperazine-1-carboxamide has several advantages for use in lab experiments, including its high selectivity for the GABA(A) receptor and its ability to produce both agonist and antagonist effects. However, this compound also has some limitations, including its potential to cause seizures and other neurological symptoms at high doses, and its narrow therapeutic window.

Future Directions

There are several future directions for the use of N,N-dimethyl-4-(6-methylpyridine-3-carbonyl)piperazine-1-carboxamide in scientific research. One area of interest is the role of the GABA(A) receptor in addiction and substance abuse. This compound has been shown to reduce the rewarding effects of drugs of abuse, and further research in this area could lead to the development of new treatments for addiction. Another area of interest is the use of this compound as a tool for studying the role of the GABA(A) receptor in various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia. Finally, there is also potential for the development of new drugs based on the structure of this compound, which could have improved selectivity and efficacy for the GABA(A) receptor.

Synthesis Methods

N,N-dimethyl-4-(6-methylpyridine-3-carbonyl)piperazine-1-carboxamide can be synthesized using a straightforward method that involves the reaction of 6-methyl-3-pyridinecarboxylic acid with N,N-dimethylpiperazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain this compound in high purity.

Scientific Research Applications

N,N-dimethyl-4-(6-methylpyridine-3-carbonyl)piperazine-1-carboxamide has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the GABA(A) receptor, which is the primary inhibitory neurotransmitter in the brain. This compound has been used to study the role of the GABA(A) receptor in various physiological and pathological conditions, including anxiety, epilepsy, and addiction.

Properties

IUPAC Name

N,N-dimethyl-4-(6-methylpyridine-3-carbonyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2/c1-11-4-5-12(10-15-11)13(19)17-6-8-18(9-7-17)14(20)16(2)3/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAASUVARQYPCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)N2CCN(CC2)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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